molecular formula C16H14Cl2N2O4 B4879480 2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine CAS No. 355383-38-9

2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine

Cat. No.: B4879480
CAS No.: 355383-38-9
M. Wt: 369.2 g/mol
InChI Key: XCUSOQJFTCJZLA-UHFFFAOYSA-N
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Description

This compound features a 2,4-dichlorophenyl group attached to an ethanamine backbone, which is further substituted with an N-[(6-nitro-1,3-benzodioxol-5-yl)methyl] moiety. The 1,3-benzodioxol ring system is modified with a nitro group at the 5-position, distinguishing it from simpler benzodioxol derivatives. The 2,4-dichlorophenyl group is a common pharmacophore in bioactive molecules, often associated with enhanced receptor binding and metabolic stability .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c17-12-2-1-10(13(18)6-12)3-4-19-8-11-5-15-16(24-9-23-15)7-14(11)20(21)22/h1-2,5-7,19H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUSOQJFTCJZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CNCCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153211
Record name N-[2-(2,4-Dichlorophenyl)ethyl]-6-nitro-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355383-38-9
Record name N-[2-(2,4-Dichlorophenyl)ethyl]-6-nitro-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355383-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2,4-Dichlorophenyl)ethyl]-6-nitro-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one . The reaction conditions for this nitration process include a reaction temperature of 60°C and a residence time of 30 seconds in a continuous flow microreactor system, which significantly improves the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance mass transfer efficiency and control reaction conditions more precisely. The use of such advanced techniques ensures higher yields and better quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with NBOMe Series

The NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) shares structural similarities, particularly the ethanamine backbone and N-benzyl substitution. Key differences include:

  • Substituents on the Aromatic Ring : NBOMe compounds typically feature halogen (I, Br, Cl) or methoxy groups at the 2,5-positions of the phenyl ring, whereas the target compound uses a 2,4-dichlorophenyl group .
  • Benzyl Modifications : NBOMe derivatives have an N-(2-methoxybenzyl) group, while the target compound substitutes this with a 6-nitro-1,3-benzodioxol-5-ylmethyl group. The nitro and benzodioxol moieties may alter electronic properties and metabolic pathways .

Table 1: Substituent Comparison with NBOMe Series

Compound Phenyl Substituents N-Benzyl Substituents Receptor Affinity (5-HT2A)
25I-NBOMe 4-Iodo-2,5-dimethoxy 2-Methoxybenzyl High (Ki < 1 nM)
Target Compound 2,4-Dichloro 6-Nitro-1,3-benzodioxol-5-yl Not reported (inferred high)

Comparison with 2C-X Phenethylamines

The 2C series (e.g., 2C-B, 2C-E) lacks the N-benzyl substitution but shares the phenethylamine core. Key distinctions:

  • Substituent Diversity : 2C-B has a 4-bromo-2,5-dimethoxyphenyl group, whereas the target compound’s dichlorophenyl and nitrobenzodioxol groups may enhance lipophilicity and receptor interaction .
  • Pharmacological Effects: 2C compounds are partial 5-HT2A agonists with hallucinogenic effects, but the target compound’s structural complexity might confer higher potency or selectivity .

Comparison with Dichlorophenyl-Containing Compounds

  • Antifungal Agents : Compounds like econazole derivatives () utilize 2,4-dichlorophenyl groups for antifungal activity. The target compound’s dichlorophenyl moiety may similarly enhance bioactivity but likely targets CNS receptors instead .
  • Pesticides : Propiconazole and etaconazole () use dichlorophenyl groups for fungicidal activity, highlighting their broad utility in bioactive molecules.

Pharmacological and Toxicological Implications

  • Receptor Binding: The dichlorophenyl group is associated with strong hydrophobic interactions in receptor binding pockets, as seen in 5-HT2A agonists (e.g., 25B-NBOMe) .
  • Toxicity: NBOMe compounds are notorious for severe toxicity (e.g., seizures, hyperthermia) due to high 5-HT2A affinity . The target compound’s dichlorophenyl and nitro groups could exacerbate these risks.

Table 2: Toxicity Profiles of Structural Analogs

Compound Toxicity Profile
25I-NBOMe Fatal overdoses reported
Econazole Derivatives Hepatotoxicity (rare)
Target Compound (Inferred) Potential CNS and cardiovascular risks

Regulatory and Legal Status

While NBOMe compounds are controlled substances in many jurisdictions (e.g., Schedule I in the U.S.), the target compound’s unique structure may evade current regulations. However, its structural similarity to illicit drugs could prompt future scheduling .

Biological Activity

The compound 2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine , commonly referred to as a substituted phenyl ethanamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C14H8Cl2N2O4
  • Molecular Weight : 339.13032 g/mol
  • CAS Number : [Not provided in the sources]

The compound features a dichlorophenyl group and a nitrobenzodioxole moiety, which are significant for its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Dopamine Receptor Modulation : Substituted phenyl ethanamines have been studied for their interactions with dopamine receptors, particularly D(3) receptors. These interactions can influence neuropsychiatric conditions such as schizophrenia and depression .
  • Neuroprotective Properties : Some studies have shown that related compounds can enhance levels of brain-derived neurotrophic factor (BDNF), suggesting potential neuroprotective effects. This is particularly relevant in models of neurodegeneration where BDNF plays a critical role in neuronal survival and function .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of the dichlorophenyl and nitrobenzodioxole groups may enhance binding affinity to specific receptors or enzymes, potentially leading to increased therapeutic efficacy or reduced side effects.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit significant activity against various cell lines. For instance:

  • Cytotoxicity : Studies indicate varying degrees of cytotoxicity in cancer cell lines, with IC50 values suggesting effective concentrations for inducing cell death .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of related compounds:

  • Behavioral Tests : In rodent models, administration of similar compounds resulted in observable changes in behavior, indicating potential anxiolytic or antipsychotic effects. Measurements of neurotransmitter levels post-treatment provide insight into the mechanism of action .

Data Summary

Biological ActivityObservations
Dopamine ModulationSignificant binding affinity to D(3) receptors
NeuroprotectionIncreased BDNF levels in treated models
CytotoxicityIC50 values ranging from 368.2 mg/L to 403.1 mg/L in various cell types

Case Study 1: Neuroprotective Effects

A study involving a related compound demonstrated its ability to increase BDNF levels in the hippocampus and striatum of rats subjected to neurotoxic lesions. This suggests a protective mechanism against neurodegeneration .

Case Study 2: Behavioral Impact

In another study, rats treated with similar substituted phenyl ethanamines exhibited reduced behavioral deficits in cognitive tasks compared to control groups. This points towards potential therapeutic applications for cognitive enhancement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via reductive amination using 2,4-dichlorophenylacetone and 6-nitro-1,3-benzodioxol-5-ylmethanamine. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Purity (>98%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substitution patterns and nitro/chlorine positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FTIR to identify functional groups (e.g., nitro, benzodioxole).
  • Thermogravimetric analysis (TGA) to assess thermal stability under inert atmospheres .

Q. How can researchers design a stability study under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm) and HPLC at intervals (0, 7, 14, 30 days). Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data between synthesized batches?

  • Methodological Answer : Discrepancies in NMR signals (e.g., benzodioxole methylene protons) may arise from conformational polymorphism. Use variable-temperature NMR (-20°C to 60°C) to identify dynamic equilibria. Complement with X-ray crystallography to resolve solid-state structural ambiguities .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in pharmacological contexts?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substitutions on the dichlorophenyl or benzodioxole rings.
  • Step 2 : Test receptor binding affinity (e.g., radioligand assays) and functional activity (e.g., cAMP assays).
  • Step 3 : Apply QSAR modeling (CoMFA/CoMSIA) to correlate electronic/hydrophobic parameters with bioactivity .

Q. How to assess the compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer :

  • Photodegradation : Expose to UV light (λ=254 nm) in aqueous solutions; analyze breakdown products via LC-MS/MS.
  • Bioaccumulation : Use OECD 305 guidelines with Daphnia magna or zebrafish models.
  • Ecotoxicology : Measure LC50/EC50 values in algae and invertebrates; model persistence using EPI Suite .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology.
  • Control Strategies : Define critical quality attributes (CQAs) for intermediates and final product .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :

  • Re-evaluate computational models : Compare COSMO-RS predictions with experimental shake-flask solubility in 8–10 solvents. Adjust sigma profiles for nitro/chlorine groups.
  • Experimental validation : Use dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements .

Q. What validation protocols ensure reproducibility in receptor-binding assays?

  • Methodological Answer :

  • Internal controls : Include a reference ligand (e.g., ketanserin for 5-HT2A assays) in every plate.
  • Cross-lab validation : Share standardized protocols (e.g., buffer composition, incubation time) with collaborating labs.
  • Data normalization : Express results as % inhibition relative to vehicle and positive controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.